molecular formula C25H33N5O3 B11122513 6-imino-11-methyl-5-(4-methylpiperidine-1-carbonyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

6-imino-11-methyl-5-(4-methylpiperidine-1-carbonyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11122513
M. Wt: 451.6 g/mol
InChI Key: IZQSJWHXAOADLI-UHFFFAOYSA-N
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Description

6-imino-11-methyl-5-(4-methylpiperidine-1-carbonyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-11-methyl-5-(4-methylpiperidine-1-carbonyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Tricyclic Core: This step involves the cyclization of a linear precursor through a series of condensation reactions, often catalyzed by acids or bases.

    Functional Group Introduction: Subsequent steps introduce the imino, methyl, and piperidine groups through selective substitution reactions.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and methyl groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the imino group, converting it into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl and piperidine sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding tricyclic systems and their behavior under different chemical conditions.

Biology

In biological research, the compound’s potential as a pharmacophore is explored. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests applications in treating diseases such as cancer or neurological disorders.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 6-imino-11-methyl-5-(4-methylpiperidine-1-carbonyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **6-imino-11-methyl-5-(4-methylpiperidine-1-carbonyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
  • **this compound

Uniqueness

The uniqueness of 6-imino-11-methyl-5-(4-methylpiperidine-1-carbonyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H33N5O3

Molecular Weight

451.6 g/mol

IUPAC Name

6-imino-11-methyl-5-(4-methylpiperidine-1-carbonyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C25H33N5O3/c1-16(2)33-14-6-11-29-21(26)19(24(31)28-12-8-17(3)9-13-28)15-20-23(29)27-22-18(4)7-5-10-30(22)25(20)32/h5,7,10,15-17,26H,6,8-9,11-14H2,1-4H3

InChI Key

IZQSJWHXAOADLI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCCOC(C)C

Origin of Product

United States

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